Salicylaldoxime

Übersicht

Beschreibung

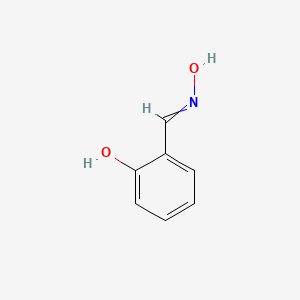

Salicylaldoxime is an organic compound with the chemical formula C₇H₇NO₂. It is the oxime derivative of salicylaldehyde. This crystalline, colorless solid is known for its chelating properties, forming stable complexes with metal ions. It is often used in the analysis of samples containing transition metal ions, forming brightly colored coordination complexes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Salicylaldoxime is typically synthesized from salicylaldehyde and hydroxylamine. The reaction involves the condensation of salicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}_7\text{H}_6\text{O}_2 + \text{NH}_2\text{OH} \rightarrow \text{C}_7\text{H}_7\text{NO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound involves magnesium-mediated ortho-specific formylation of phenols, followed by conversion to this compound through reaction with hydroxylamine sulfate. This method yields a high overall yield of 88% .

Types of Reactions:

Chelation: this compound acts as a bidentate ligand, forming stable complexes with metal ions. For example, it forms a complex with copper ions: [ 2 \text{C}_7\text{H}_7\text{NO}_2 + \text{Cu}^{2+} \rightarrow \text{Cu}(\text{C}_7\text{H}_7\text{NO}_2)_2 + 2 \text{H}^+ ]

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common compared to its chelation reactions.

Substitution: It can participate in substitution reactions, particularly in the presence of strong bases or acids.

Common Reagents and Conditions:

Bases: Sodium hydroxide, potassium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Solvents: Water, ethanol, and other polar solvents.

Major Products:

Wissenschaftliche Forschungsanwendungen

Synthesis Methodology

- Reagents: Salicylaldehyde, Hydroxylamine

- Procedure: React salicylaldehyde with hydroxylamine in an appropriate solvent (e.g., ethanol) under reflux conditions.

- Yield: Typically high, with purification methods such as recrystallization employed to obtain pure salicylaldoxime.

Solvent Extraction

This compound is extensively used in solvent extraction processes, particularly for the recovery of metals such as copper, nickel, and cobalt from ores. Its ability to form stable complexes facilitates the selective extraction of these metals from complex mixtures.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand forming complexes with various transition metals. The binding strength and selectivity of these complexes can be influenced by the ligand's structural features.

- Binding Strengths: this compound shows significantly higher binding affinities for uranyl ions compared to other ligands.

- Selectivity: It demonstrates superior selectivity for uranyl ions over competing metal cations like copper and iron .

Medical Applications

This compound has been investigated for its potential therapeutic properties, particularly in treating neurodegenerative diseases due to its antioxidant and anti-inflammatory effects.

Neuroprotective Properties

Research indicates that this compound may protect neuronal cells from oxidative stress and inflammation. This property is particularly relevant in conditions like Alzheimer’s disease and Parkinson’s disease.

- Mechanism of Action: this compound inhibits immune hemolysis by preventing the effective combination of complement components involved in immune responses .

- Case Study: In vitro studies have shown that this compound can reduce neuronal cell death induced by oxidative stress .

Carbonic Anhydrase Inhibition

This compound derivatives have emerged as promising inhibitors of carbonic anhydrases, enzymes implicated in various physiological processes and diseases.

- Therapeutic Potential: These inhibitors could be beneficial in treating conditions like glaucoma and osteoporosis due to their ability to modulate bicarbonate levels .

Industrial Applications

In metallurgy, this compound plays a crucial role in the extraction and purification of metals from ores.

Metal Recovery Processes

The compound's chelating ability is exploited in industrial processes to recover valuable metals efficiently.

| Application Area | Description |

|---|---|

| Mining | Used for extracting copper and nickel from ores through solvent extraction techniques. |

| Recycling | Employed in the recovery of precious metals from electronic waste. |

Wirkmechanismus

Salicylaldoxime exerts its effects primarily through chelation. It binds to metal ions via its oxime and hydroxyl groups, forming stable complexes. In biological systems, this compound derivatives interact with the catalytic zinc ion of carbonic anhydrases, inhibiting their activity. This interaction involves the oxime oxygen atom binding to the zinc ion and forming a hydrogen bond with specific residues .

Vergleich Mit ähnlichen Verbindungen

Benzaldoxime: Similar to salicylaldoxime but derived from benzaldehyde.

Acetaldoxime: Derived from acetaldehyde, used in different chemical applications.

Formaldoxime: Derived from formaldehyde, used in various industrial processes.

Uniqueness of this compound: this compound is unique due to its ability to form stable, brightly colored complexes with metal ions, making it particularly useful in analytical chemistry. Its derivatives also show potential as carbonic anhydrase inhibitors, offering therapeutic benefits in medicine .

Biologische Aktivität

Salicylaldoxime, a compound characterized by its oxime functional group and phenolic hydroxyl group, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its interactions with metal ions, antioxidant properties, and antibacterial effects.

1. Chemical Structure and Properties

This compound is an organic compound with the formula CHNO\ and is known for its ability to form complexes with transition metals. The presence of both the hydroxyl and oxime groups allows it to act as a bidentate ligand, facilitating coordination with metal ions such as copper and nickel.

2. Synthesis of Metal Complexes

Research has demonstrated that this compound can form various metal complexes, which have been characterized by spectroscopic methods. For instance, studies have reported the synthesis of copper(II) and nickel(II) complexes that exhibit significant biological activity against various pathogens . The coordination of this compound to transition metals enhances its stability and bioactivity.

3.1 Antioxidant Activity

This compound and its metal complexes have shown notable antioxidant properties. In studies comparing the hydroxyl radical scavenging activity of this compound with standard antioxidants like mannitol, it was found that the compounds exhibited superior scavenging abilities . This suggests potential applications in preventing oxidative stress-related diseases.

3.2 DNA Interaction

The interaction of this compound complexes with DNA has been extensively studied. The compounds bind to DNA via intercalation, which can inhibit topoisomerase I activity—an important enzyme involved in DNA replication . This property indicates a potential for developing anticancer agents based on this compound derivatives.

3.3 Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacteria and fungi. In one study, the minimum inhibitory concentration (MIC) values were determined for several this compound metal complexes against pathogens such as E. coli and S. aureus . The results indicated that certain complexes were effective inhibitors, showcasing their potential as antimicrobial agents.

4. Case Studies

Case Study 1: Antioxidant Efficacy

A comparative analysis demonstrated that this compound showed higher hydroxyl radical scavenging activity than conventional antioxidants, implying its utility in formulations aimed at combating oxidative damage .

Case Study 2: DNA Binding Studies

In a series of experiments focused on DNA interactions, this compound complexes were shown to effectively inhibit topoisomerase I, suggesting their potential role in cancer therapy .

Case Study 3: Antimicrobial Action

Research highlighted that this compound complexes displayed substantial antibacterial activity against E. coli and S. aureus, with MIC values indicating effectiveness comparable to established antibiotics .

5. Summary of Findings

6. Conclusion

The biological activity of this compound is multifaceted, encompassing antioxidant effects, DNA interaction capabilities, and significant antimicrobial properties. Ongoing research into its metal complexes continues to reveal new therapeutic potentials, particularly in the fields of cancer treatment and infectious disease management.

Eigenschaften

CAS-Nummer |

94-67-7 |

|---|---|

Molekularformel |

C7H7NO2 |

Molekulargewicht |

137.14 g/mol |

IUPAC-Name |

2-[(Z)-hydroxyiminomethyl]phenol |

InChI |

InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5- |

InChI-Schlüssel |

ORIHZIZPTZTNCU-YVMONPNESA-N |

SMILES |

C1=CC=C(C(=C1)C=NO)O |

Isomerische SMILES |

C1=CC=C(C(=C1)/C=N\O)O |

Kanonische SMILES |

C1=CC=C(C(=C1)C=NO)O |

Aussehen |

Solid powder |

melting_point |

57.0 °C |

Key on ui other cas no. |

94-67-7 |

Physikalische Beschreibung |

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

salicylaldoxime salicylaldoxime, (E)-isome |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does salicylaldoxime interact with copper ions?

A1: this compound acts as a bidentate ligand, coordinating to copper ions through both the phenolic oxygen and the nitrogen atom of the oxime group. This forms a stable, often square planar, complex. [, , , , ]

Q2: What makes this compound selective for copper ions?

A2: The size of the pseudo-macrocyclic cavity formed by the dimeric structure of this compound, stabilized by hydrogen bonds, plays a crucial role in its selectivity for copper(II) ions. This cavity size is particularly compatible with the ionic radius of copper(II). [, ]

Q3: What are the downstream effects of this compound binding to its targets?

A3: This depends on the context. In mineral flotation, binding to copper on the surface of minerals like malachite allows for their separation from other minerals. In biological systems, this compound can inhibit immune haemolysis by interfering with the complement system, specifically the reaction between the intermediate complex EAC′1,4,2 and C′3. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H7NO2, and its molecular weight is 137.14 g/mol. []

Q5: What are the key spectroscopic features of this compound?

A5: this compound shows characteristic peaks in various spectroscopic techniques:

- IR Spectroscopy: Strong absorptions due to O-H, C=N, and N-O stretching vibrations are observed. Additionally, bands corresponding to the aromatic ring and the intramolecular hydrogen bond are present. [, , ]

- NMR Spectroscopy: The 1H and 13C NMR spectra show distinct signals for the aromatic protons, the oxime proton, and the hydroxyl proton. Correlations between chemical shifts and substituent constants have been observed. []

Q6: How does pressure affect the crystal structure of this compound?

A6: Studies have shown that increasing pressure can induce a phase transition in this compound, leading to the formation of a new polymorph. This transition is driven by the relief of intermolecular repulsions and changes in hydrogen bonding patterns within the crystal lattice. [, ]

Q7: How does the presence of substituents affect the properties of this compound derivatives?

A7: Substituents on the aromatic ring of this compound can influence its properties like solubility, steric hindrance, and electronic characteristics. For instance, bulky substituents can hinder the formation of certain metal complexes. [, , ]

Q8: How is this compound used in the flotation of copper minerals?

A8: this compound acts as an activator in the flotation of copper minerals like chrysocolla. It selectively adsorbs onto the mineral surface, facilitating the subsequent attachment of collectors like xanthates. This process enhances the hydrophobicity of the mineral, allowing for its separation by air bubbles. [, ]

Q9: What are the advantages of using this compound over other copper extractants?

A9: this compound offers several advantages, including high selectivity for copper ions, low cost, and relatively low toxicity compared to some other extractants. [, ]

Q10: How is computational chemistry used to study this compound and its derivatives?

A10: Computational methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, bonding characteristics, and reactivity of this compound and its complexes. These calculations provide insights into properties such as binding energies, frontier molecular orbitals, and charge distribution. [, ]

Q11: How does modifying the structure of this compound impact its estrogen receptor (ER) binding affinity and activity?

A11: Studies have shown that replacing the phenolic 'A-ring' with the oxime and hydroxy moiety of this compound can create ER ligands. Further modifications, like introducing hydroxy or methoxy groups on the phenyl substituents, can significantly influence ER subtype selectivity and agonist/antagonist activity. [, ]

Q12: Can you elaborate on the impact of specific substitutions on the ER activity of this compound derivatives?

A12: For example, adding a para-hydroxy group on the 3-phenyl substituent increased ERβ affinity, while the same group on the 4-phenyl substituent enhanced ERα affinity. Interestingly, two hydroxyl groups on both phenyl substituents decreased binding to both ER subtypes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.